molecular formula C25H19N3O2S B2809815 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide CAS No. 361168-15-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2809815
CAS No.: 361168-15-2
M. Wt: 425.51
InChI Key: MVQXNQWMQRHPGR-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide” is a complex chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The exact description and analytical data for this product are not collected by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis and chemical characterization of related benzothiazole and quinoline derivatives have been extensively studied. These compounds, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide, are synthesized through various chemical reactions, aiming to explore their structural and physicochemical properties. For instance, studies have developed methods for synthesizing benzothiazole and quinoline derivatives with potential biological activities, highlighting their significance in medicinal chemistry and drug design (Bindu, Vijayalakshmi, & Manikandan, 2019; Hassan, 2009). These works emphasize the chemical synthesis routes and provide a foundation for further exploration of these compounds in biological applications.

Potential Biological and Pharmacological Screening

Several studies have focused on evaluating the biological activities of benzothiazole and quinoline derivatives. While direct information on this compound may not be available, research on similar compounds suggests a broad interest in their potential antimicrobial, anticancer, and other pharmacological properties. For example, compounds with the benzothiazole moiety have been investigated for their antimicrobial activities against various bacterial and fungal species, indicating their potential as antimicrobial agents (Incerti et al., 2017; Senthilkumar, Umarani, & Satheesh, 2021). Moreover, the synthesis and characterization of new quinazolines, including derivatives similar in structure to the compound of interest, have been studied for their antimicrobial and potential anticancer activities, highlighting the therapeutic potential of these chemical frameworks (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

Sigma-Aldrich provides “N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-2-30-17-12-13-21-23(14-17)31-25(27-21)28-24(29)19-15-22(16-8-4-3-5-9-16)26-20-11-7-6-10-18(19)20/h3-15H,2H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXNQWMQRHPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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